molecular formula C10H15ClN2 B13008003 3,3-Dimethylindolin-4-amine hydrochloride

3,3-Dimethylindolin-4-amine hydrochloride

Cat. No.: B13008003
M. Wt: 198.69 g/mol
InChI Key: LHCUHOVHGFKAED-UHFFFAOYSA-N
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Description

3,3-Dimethylindolin-4-amine hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of indoline, a bicyclic heterocycle, and is characterized by the presence of two methyl groups at the 3-position and an amine group at the 4-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylindolin-4-amine hydrochloride typically involves the reaction of indoline with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylindolin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

3,3-Dimethylindolin-4-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethylindolin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylindoline
  • 4-Aminoindoline
  • 3-Methylindoline

Uniqueness

3,3-Dimethylindolin-4-amine hydrochloride is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindol-4-amine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-10(2)6-12-8-5-3-4-7(11)9(8)10;/h3-5,12H,6,11H2,1-2H3;1H

InChI Key

LHCUHOVHGFKAED-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=CC=CC(=C21)N)C.Cl

Origin of Product

United States

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